Product packaging for sec-Butylammonium chloride(Cat. No.:CAS No. 10049-60-2)

sec-Butylammonium chloride

Cat. No.: B156818
CAS No.: 10049-60-2
M. Wt: 109.60 g/mol
InChI Key: VBPUICBFVUTJSE-UHFFFAOYSA-N
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Description

Overview of Alkylammonium Salts in Organic Chemistry

Alkylammonium salts are a class of organic compounds characterized by a positively charged ammonium (B1175870) cation where one or more hydrogen atoms are replaced by alkyl groups. wikipedia.org These salts, with the general formula [RₙNH₄₋ₙ]⁺X⁻ (where R is an alkyl group, n can be 1, 2, 3, or 4, and X⁻ is an anion), play a crucial role in various facets of organic chemistry. wikipedia.org Their properties and applications are largely dictated by the nature of the alkyl substituents and the counter-ion.

One of the most prominent applications of alkylammonium salts is in phase-transfer catalysis . wikipedia.org Quaternary ammonium salts, a subclass of alkylammonium salts where all four hydrogen atoms of the ammonium ion are replaced by alkyl groups, are particularly effective as phase-transfer catalysts. wikipedia.org They facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants, typically an anion, into the organic phase where the reaction can occur. wikipedia.org Chiral quaternary ammonium salts have been instrumental in asymmetric synthesis, enabling the stereoselective formation of complex molecules. alfachemic.com

Alkylammonium salts also serve as reagents and intermediates in organic synthesis. They can be used as alkylating agents, providing a safer and easier-to-handle alternative to traditional alkylating agents like alkyl halides or olefins. chemistryviews.orgnih.gov For instance, quaternary ammonium salts can generate olefins in situ through Hofmann elimination, which can then participate in various catalytic reactions. chemistryviews.org Furthermore, they are involved in displacement reactions, where the anion of the salt is displaced by a nucleophile. scienceinfo.com

The structure of the alkyl groups significantly influences the properties of the salt. For example, the presence of long alkyl chains imparts surfactant properties, leading to their use in the formation of micelles and as detergents. savemyexams.com The hydrophobicity of the alkyl groups and the hydrophilicity of the charged ammonium head allow these molecules to act as cationic surfactants. savemyexams.com

Research Significance of the sec-Butylammonium Cation

The sec-butylammonium cation, with its branched alkyl structure, presents unique steric and electronic properties that distinguish it from its linear isomer, the n-butylammonium cation, and other alkylammonium cations. While research on the sec-butylammonium cation is not as extensive as that on some other alkylammonium ions like tetrabutylammonium (B224687), its specific characteristics have drawn scientific interest in several areas.

A notable area of research is in materials science , particularly in the formation of two-dimensional (2D) and quasi-2D perovskite materials for optoelectronic applications. While n-butylammonium iodide is more commonly used to create 2D perovskite layers in solar cells to enhance stability and performance, the use of different isomers like sec-butylammonium can influence the crystal structure, morphology, and ultimately the electronic properties of the resulting perovskite films. researchgate.netnih.gov The branched nature of the sec-butyl group can affect the packing of the organic cations and the spacing between the inorganic layers in 2D perovskites, which in turn can tune the material's optical and electronic properties. Research on related butylammonium (B8472290) isomers in perovskites suggests that the choice of the organic cation is a critical parameter in designing stable and efficient solar cells. acs.orgacs.org

The sec-butylammonium cation's structure is also relevant in supramolecular chemistry and crystallography . The specific stereochemistry of the cation can influence the crystal packing and hydrogen bonding networks in the solid state. For example, in a study involving the crystallization of (S)-sec-butylammonium l-tartrate monohydrate, it was observed that only one enantiomer of the racemic sec-butylamine (B1681703) was incorporated into the crystal lattice, highlighting the role of the cation's chirality in molecular recognition and self-assembly processes. researchgate.net

Scope of Academic Inquiry for sec-Butylammonium Chloride

The academic inquiry into this compound, while specific, spans several key areas of chemical research, primarily focusing on its physical and chemical properties and its interactions in different chemical systems.

One significant area of investigation is its role in the study of semiclathrate hydrates . Semiclathrate hydrates are crystalline water-based solids where guest molecules are trapped in a hydrogen-bonded water lattice. This compound, along with other tetra-alkylammonium salts, has been studied for its ability to form these structures. Research in this field investigates the thermal and crystallographic properties of these hydrates, with potential applications in gas storage and separation technologies. The specific structure of the sec-butylammonium cation influences the formation conditions and stability of the resulting clathrate.

Another area of academic interest lies in its thermophysical properties . The NIST Chemistry WebBook provides data on the phase change behavior of this compound, which is crucial for understanding its behavior under different temperature and pressure conditions. nist.gov This fundamental data is essential for any potential application of the compound.

Furthermore, the study of this compound contributes to the broader understanding of ion-ion and ion-solvent interactions in solution. The behavior of the sec-butylammonium cation and the chloride anion in various solvents provides insights into the effects of ionic size, shape, and charge distribution on the properties of electrolyte solutions.

While not as extensively studied as some other alkylammonium salts, the academic inquiry into this compound provides valuable data for fundamental chemical understanding and for the development of new materials and technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12ClN B156818 sec-Butylammonium chloride CAS No. 10049-60-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10049-60-2

Molecular Formula

C4H12ClN

Molecular Weight

109.60 g/mol

IUPAC Name

butan-2-amine;hydrochloride

InChI

InChI=1S/C4H11N.ClH/c1-3-4(2)5;/h4H,3,5H2,1-2H3;1H

InChI Key

VBPUICBFVUTJSE-UHFFFAOYSA-N

SMILES

CCC(C)[NH3+].[Cl-]

Canonical SMILES

CCC(C)N.Cl

Other CAS No.

10049-60-2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways Leading to Sec Butylammonium Chloride

Direct Acid-Base Neutralization Reactions

The most straightforward and common method for preparing sec-butylammonium chloride is through the direct acid-base neutralization of sec-butylamine (B1681703) with hydrochloric acid. smolecule.comissr.edu.kh This reaction is characterized by its simplicity and high efficiency.

Reaction of sec-Butylamine with Hydrochloric Acid

The fundamental reaction involves the protonation of the amino group of sec-butylamine by hydrochloric acid, forming the sec-butylammonium cation and the chloride anion. issr.edu.khchegg.com This exothermic reaction is typically carried out by combining the two reactants in a suitable solvent. smolecule.com The resulting salt can then be isolated through crystallization, followed by filtration and washing to ensure purity. smolecule.com In aqueous solutions, this compound can dissociate back into sec-butylammonium ions and chloride ions. smolecule.com

The reaction can be represented by the following equation:

CH₃CH₂CH(NH₂)CH₃ + HCl → [CH₃CH₂CH(NH₃)CH₃]⁺Cl⁻

Optimization of Reaction Conditions for Synthesis

The efficiency and yield of this synthesis can be influenced by several factors. The choice of solvent is crucial; while the reaction can occur in water, using organic solvents in which this compound is less soluble can facilitate its precipitation and isolation. Stirring the mixture at room temperature is generally sufficient to drive the reaction to completion. smolecule.com Cooling the solution after the reaction promotes the crystallization of the salt, maximizing the yield. The purity of the final product can be enhanced by washing the filtered crystals with a cold solvent to remove any unreacted starting materials or impurities. smolecule.com

ParameterConditionEffect on Synthesis
Reactants sec-Butylamine, Hydrochloric AcidPrimary components for salt formation.
Solvent Various (e.g., water, diethyl ether)Influences solubility of the product and ease of isolation.
Temperature Room temperature for reaction, then coolingControls reaction rate and crystallization.
Procedure Stirring, Crystallization, FiltrationEnsures complete reaction and purification of the product.

Formation via Nucleophilic Substitution Reactions

While less direct, this compound can also be conceptualized as the product of a sequence involving nucleophilic substitution to form sec-butylamine, which is then protonated. This is particularly relevant when considering the synthesis of chiral sec-butylamine.

Stereochemical Considerations in sec-Butyl Derivatives

sec-Butylamine is a chiral molecule, existing as (R) and (S) enantiomers. wikipedia.org The synthesis of enantiomerically pure sec-butylamine, and subsequently its hydrochloride salt, often involves stereospecific reactions. For instance, the synthesis of (R)-sec-butylamine can be achieved from 2-butanone. slideshare.net The stereochemistry of the starting material and the reaction mechanism employed will dictate the stereochemistry of the resulting amine. For example, the Mitsunobu reaction, a type of nucleophilic substitution, has been used to demonstrate the stereochemistry in the synthesis of secondary amines using (R)-(-)-sec-butylamine as a substrate. sigmaaldrich.com The resulting enantiomerically pure sec-butylamine can then be reacted with hydrochloric acid to produce the corresponding chiral this compound salt, such as (S)-(−)-sec-butylamine hydrochloride. sigmaaldrich.com

Influence of Solvent and Reaction Parameters on Yield and Selectivity

In nucleophilic substitution reactions designed to produce sec-butylamine, the choice of solvent, temperature, and leaving group are critical in determining the yield and selectivity. For instance, in the synthesis of secondary N-alkylbenzylamines via direct mono-N-alkylation of primary amines with alkyl halides, the use of a cesium base in the absence of a catalyst has been shown to be effective. researchgate.net While this specific example doesn't directly produce sec-butylamine, the principles of controlling mono-alkylation versus di-alkylation and optimizing reaction conditions are transferable. The solvent can influence the nucleophilicity of the amine and the solubility of the reactants and products, thereby affecting the reaction rate and outcome.

Byproduct Formation in Complex Synthetic Transformations

In various organic reactions, sec-butylamine may be used as a reagent or generated in situ. If hydrochloric acid or another chloride source is present in the reaction mixture, this compound can be formed as a byproduct. For example, in reactions where sec-butylamine is used as a base to neutralize an acid formed during the reaction, it will be converted to its ammonium (B1175870) salt. The presence of this salt in the reaction mixture can sometimes influence the course of the reaction or complicate the purification of the desired product.

Occurrence in Amide Synthesis from Acyl Chlorides and Amines

The formation of this compound is a common occurrence during the synthesis of N-substituted amides using acyl chlorides and sec-butylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism. youtube.com

Since sec-butylamine is a base, the hydrogen chloride generated in the first stage readily reacts with a second molecule of sec-butylamine. This acid-base neutralization reaction yields this compound as a salt byproduct. chemguide.co.uklibretexts.org Consequently, two equivalents of the amine are typically required for the reaction to go to completion: one to act as the nucleophile forming the amide and the second to act as a base, sequestering the HCl. libretexts.org This is a key consideration in the Schotten-Baumann reaction conditions for amide synthesis. fishersci.it

ReactantsProductsByproducts
Acyl Chloride (e.g., Ethanoyl chloride)N-sec-butylamide (e.g., N-sec-butylethanamide)None (in the main substitution)
sec-Butylamine (2 equivalents)This compoundHydrogen Chloride (intermediate)

This interactive table summarizes the roles of the substances in the reaction.

Contextual Formation in Phosphoramidate Synthesis (e.g., Atherton-Todd Reaction)

This compound can also be formed as a co-product during the synthesis of phosphoramidates via the Atherton-Todd reaction. beilstein-journals.orgnih.gov This reaction classically involves the treatment of a dialkyl phosphite (B83602) with an amine and carbon tetrachloride. beilstein-journals.org The amine serves as the nucleophile for the formation of the P-N bond.

In this reaction, the dialkyl phosphite is converted into a reactive intermediate, dialkyl chlorophosphate, in the presence of carbon tetrachloride. researchgate.netrsc.org The amine, such as sec-butylamine, then attacks this intermediate to form the desired phosphoramidate.

A key aspect of the Atherton-Todd reaction is the role of a base to drive the reaction. beilstein-journals.org Often, the reacting amine itself, if used in sufficient quantity, can serve as the base. In such cases, when sec-butylamine is used, it not only acts as the nucleophilic reactant but also neutralizes the acidic species generated during the reaction. This acid-base reaction results in the formation of this compound as a salt byproduct, analogous to its formation in amide synthesis. beilstein-journals.org The formation of an amine hydrochloride salt is a characteristic feature of the original Atherton-Todd protocol. beilstein-journals.org

General Atherton-Todd Reaction Scheme: (RO)₂P(O)H + CCl₄ + R'NH₂ → (RO)₂P(O)NHR' + CHCl₃ + [R'NH₃]⁺Cl⁻

If sec-butylamine is used as the amine (R'NH₂), then this compound is the resulting salt.

ReactantRole in Atherton-Todd ReactionResulting Product/Byproduct
Dialkyl phosphitePhosphorus sourcePhosphoramidate
Carbon TetrachlorideHalogenating agentChloroform
sec-ButylamineNucleophile and BasePhosphoramidate, this compound

This interactive table outlines the components and products of the Atherton-Todd reaction involving sec-butylamine.

Green Chemistry Approaches in Synthesis

While the traditional synthesis of this compound via the direct reaction of sec-butylamine and hydrochloric acid is a straightforward and atom-economical acid-base neutralization, green chemistry principles can be applied by considering the lifecycle and synthesis of the precursors. smolecule.com

A significant green approach focuses on the synthesis of the sec-butylamine precursor from renewable resources. One such method is the decarboxylation of amino acids. researchgate.net For instance, the amino acid L-isoleucine can be decarboxylated to produce the chiral amine (S)-2-aminobutane, an isomer of sec-butylamine. researchgate.net This pathway utilizes a bio-based feedstock, reducing reliance on petrochemical sources for the amine precursor. The resulting amine can then be reacted with HCl to produce this compound.

Furthermore, advancements in reaction conditions aim to reduce environmental impact. The use of microwave irradiation has been shown to facilitate the rapid and solvent-free conversion of carboxylic acids to amides using ammonium salts, suggesting that similar energy-efficient techniques could be applied to related amine salt formations. researchgate.net While not a direct synthesis of this compound, these methods point toward greener process alternatives in amine chemistry. The development of metal-free catalytic systems, such as using tetrabutylammonium (B224687) salts in certain halogenation reactions, also reflects a broader trend towards more environmentally benign chemical synthesis. wikipedia.org

Structural Characterization and Intermolecular Interactions of Sec Butylammonium Chloride

Crystallographic Analysis

Crystallographic analysis provides the most definitive picture of the three-dimensional arrangement of atoms within a crystalline solid. For sec-butylammonium chloride, this analysis is crucial for understanding the interplay of ionic and hydrogen bonding forces that dictate its crystal packing.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the premier technique for the precise determination of molecular structures. acs.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the atomic arrangement, including bond lengths, angles, and intermolecular interactions, can be constructed. While specific single-crystal X-ray diffraction data for this compound is not available in the surveyed literature, the analysis of a closely related salt, (S)-sec-butylammonium L-tartrate monohydrate, offers significant insights into the probable structural behavior of the sec-butylammonium cation in a crystalline lattice. nih.govresearchgate.net

The elucidation of a crystal structure via SC-XRD is a process of model building and refinement. An initial structural model is generated from the diffraction data and is then refined by adjusting atomic positions and displacement parameters to achieve the best possible agreement between the calculated and experimentally observed diffraction intensities.

In the case of (S)-sec-butylammonium L-tartrate monohydrate, the structure was successfully determined and refined, revealing that the asymmetric unit consists of one (S)-sec-butylammonium cation, one L-tartrate anion, and one molecule of water. nih.gov A notable feature of this structure is the disorder of the sec-butylammonium cation, which exists in two conformations resulting from rotation around a C-C bond. nih.gov The refinement process quantified the relative occupancy of these two conformations. nih.gov

For the analogous compound, (S)-sec-butylammonium L-tartrate monohydrate, these parameters have been determined as follows: nih.gov

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.0959 (3)
b (Å) 7.9945 (4)
c (Å) 24.5199 (13)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1195.06 (11)
Z 4
Temperature (K) 100(2)

This data pertains to (S)-sec-butylammonium L-tartrate monohydrate. nih.gov

Hydrogen bonds are a defining feature in the crystal structures of ammonium (B1175870) salts, providing directional control over the crystal packing. nih.gov In this compound, the primary hydrogen bonding interaction would be between the ammonium (N-H) group of the cation and the chloride anion (Cl⁻), forming N-H...Cl hydrogen bonds. These interactions would link the ions together in a specific three-dimensional array.

The crystal structure of (S)-sec-butylammonium L-tartrate monohydrate showcases an extensive network of N-H...O and O-H...O hydrogen bonds. nih.gov The ammonium group of the cation, along with the hydroxyl groups of the tartrate and water molecules, act as hydrogen-bond donors. The acceptors are the oxygen atoms of the tartrate's carboxylate and hydroxyl groups, and the water molecule. nih.gov This complex network of hydrogen bonds is the primary cohesive force in the crystal. nih.gov A similar, albeit chemically distinct, network governed by N-H...Cl interactions would be anticipated in the crystal structure of this compound.

The sec-butylammonium cation possesses a stereocenter at the second carbon atom, meaning it is a chiral molecule. mdpi.com Consequently, this compound can exist as two distinct enantiomers: (R)-sec-butylammonium chloride and (S)-sec-butylammonium chloride.

The study of (S)-sec-butylammonium L-tartrate monohydrate provides an interesting case of chiral recognition in the solid state. The synthesis involved the reaction of racemic sec-butylamine (B1681703) with enantiomerically pure L-tartaric acid. nih.gov The resulting crystals were found to contain exclusively the (S)-enantiomer of the sec-butylammonium cation, demonstrating that the L-tartrate anion selectively co-crystallized with this specific enantiomer. nih.gov This phenomenon, known as spontaneous resolution, highlights the critical role of stereochemistry in the crystallization process. The absolute configuration of the cation was assigned based on the known configuration of the L-tartaric acid. nih.gov

Powder X-ray Diffraction for Polymorphism and Phase Transitions

Powder X-ray diffraction (PXRD) is an indispensable tool for the analysis of polycrystalline materials. acs.org It is particularly valuable for the identification of different crystalline forms, or polymorphs, and for monitoring phase transitions that may occur with changes in temperature or pressure.

Although no specific powder X-ray diffraction data for this compound has been identified in the reviewed literature, the application of this technique would be crucial for a comprehensive understanding of its solid-state properties. Different polymorphs of a compound can have distinct physical properties, and PXRD is the standard method for their identification. Furthermore, variable-temperature PXRD would enable the detection of any temperature-induced phase transitions between different polymorphic forms.

Advanced Spectroscopic Investigations

Advanced spectroscopic techniques are indispensable for the detailed structural elucidation of chemical compounds. In the case of this compound, methods such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy provide in-depth information about the molecular framework, the electronic environment of individual atoms, and the nature of intermolecular forces that govern its solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental in confirming the molecular structure, while more advanced 2D and solid-state NMR techniques can reveal detailed connectivity and conformational information.

The ¹H NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the five chemically non-equivalent sets of protons in the molecule. The positive charge on the ammonium group significantly influences the electronic environment, causing protons nearer to the nitrogen atom to be deshielded and appear at a higher chemical shift (downfield).

The expected signals are:

A triplet for the terminal methyl protons (C4-H₃).

A doublet for the other methyl protons (C1-H₃).

A complex multiplet for the methylene (B1212753) protons (C3-H₂).

A multiplet for the methine proton (C2-H).

A broad singlet for the ammonium protons (-NH₃⁺), which may exchange with trace water in the solvent, affecting its broadness and position.

The splitting patterns arise from spin-spin coupling with adjacent non-equivalent protons, following the n+1 rule. For instance, the C1 methyl group is split into a doublet by the single adjacent methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted data based on structural analysis and comparison with similar compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Splitting Pattern
-C H₃ (C1)~1.3Doublet (d)
-C H(NH₃⁺) (C2)~3.2Multiplet (m)
-C H₂- (C3)~1.6Multiplet (m)
-C H₃ (C4)~0.9Triplet (t)
-NH ₃⁺Variable, broadSinglet (s, broad)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. As this compound possesses four chemically distinct carbon atoms, four signals are expected in its proton-decoupled ¹³C NMR spectrum. The chemical shift of each carbon is primarily influenced by the electronegativity of adjacent atoms. The carbon atom bonded directly to the positively charged nitrogen (C2) is the most deshielded and will appear furthest downfield. The chemical shifts of the other carbons are influenced by their distance from the electron-withdrawing ammonium group. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on structural analysis and comparison with similar compounds like 2-aminobutane and 2-chlorobutane. docbrown.infochemicalbook.com

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (-C H₃)~15-20
C2 (-C H(NH₃⁺))~50-55
C3 (-C H₂-)~28-33
C4 (-C H₃)~8-12

While 1D NMR spectra identify the number and electronic environment of different nuclei, 2D NMR experiments reveal how these nuclei are connected within the molecule. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the proton connectivity within the sec-butyl group. Cross-peaks would appear between the signals of protons that are coupled to each other, for example, between the C2-H proton and the protons on C1 and C3, definitively establishing the sequence of the carbon chain.

¹³C-¹H HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached. It is invaluable for unambiguously assigning the ¹H and ¹³C signals. For instance, the proton signal predicted around 3.2 ppm would show a correlation to the carbon signal predicted around 52 ppm, confirming their assignment to the C2 position. nih.gov

¹³C-¹H HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular structure.

2D EXSY (Exchange Spectroscopy): For a small molecule like this compound, EXSY could be used to study dynamic processes, such as the rate of proton exchange of the ammonium group with the solvent. researchgate.net

Solid-state NMR (ssNMR) provides structural information on materials in their solid phase, which is often unobtainable by other methods. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are dominated by these interactions, which contain rich structural information. nih.gov

For this compound, ssNMR would be instrumental in:

Characterizing Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Analyzing Conformation: The conformation of the sec-butyl chain in the solid state can be determined, which may differ from its average conformation in solution.

Probing Intermolecular Interactions: ssNMR is highly sensitive to internuclear distances. It can be used to directly probe the N-H···Cl hydrogen bonds that are fundamental to the crystal lattice, providing precise measurements of N-H and H···Cl distances.

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are typically used to enhance the signal of less abundant nuclei like ¹³C and to narrow the broad lines typically seen in solid samples. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are complementary and provide a characteristic "fingerprint" for the compound, allowing for the identification of specific functional groups. The key vibrational modes for this compound involve the N-H, C-H, C-N, and C-C bonds.

The most characteristic feature in the IR spectrum is the presence of the ammonium group, which gives rise to:

N-H Stretching Vibrations: Strong, broad absorptions typically found in the 3200–2800 cm⁻¹ range. This broadening is a result of extensive hydrogen bonding in the solid state.

N-H Bending Vibrations: An absorption of medium to strong intensity is expected around 1600–1500 cm⁻¹ (asymmetric bend) and another near 1400 cm⁻¹ (symmetric bend).

The alkyl portion of the molecule gives rise to:

C-H Stretching Vibrations: These appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

C-H Bending Vibrations: Found in the 1470-1370 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound Predicted data based on characteristic functional group frequencies. researchgate.netacs.org

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
N-H StretchR-NH₃⁺3200 - 2800Strong, Broad
C-H StretchAlkyl2960 - 2850Medium to Strong
N-H Bend (asymmetric)R-NH₃⁺1600 - 1500Medium to Strong
C-H BendAlkyl1470 - 1370Medium
C-N StretchAlkyl-Amine1250 - 1020Medium
Infrared (IR) Spectroscopic Analysis of Functional Groups and Molecular Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational modes. In the solid state, the IR spectrum of this compound is dominated by vibrations associated with the sec-butylammonium cation and its interaction with the chloride anion.

The primary functional groups within the sec-butylammonium cation are the ammonium group (-NH3+) and the alkyl (sec-butyl) framework. The vibrational modes of the ammonium group are particularly characteristic. The N-H stretching vibrations typically appear as a broad, strong band in the region of 3200-2800 cm⁻¹. This broadening is a result of extensive hydrogen bonding between the -NH3+ group and the chloride anions.

Asymmetric and symmetric bending vibrations of the -NH3+ group are expected in the 1600-1500 cm⁻¹ region. The alkyl C-H stretching vibrations from the methyl (-CH3) and methylene (-CH2-) groups are observed just below 3000 cm⁻¹, typically in the 2970-2850 cm⁻¹ range. Furthermore, C-H bending vibrations (scissoring, rocking, and wagging) for the alkyl chain appear in the 1470-1370 cm⁻¹ fingerprint region. The complex pattern of absorptions below 1500 cm⁻¹ is unique to the molecule and serves as a "fingerprint" for identification. docbrown.info

A summary of the expected characteristic IR absorption bands for this compound is presented below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3200-2800N-H Stretching (broad due to H-bonding)Ammonium (-NH3+)
~2970-2950Asymmetric C-H StretchingMethyl (-CH3)
~2930-2915Asymmetric C-H StretchingMethylene (-CH2-)
~2870-2860Symmetric C-H StretchingMethyl (-CH3)
~2860-2845Symmetric C-H StretchingMethylene (-CH2-)
~1600-1500Asymmetric and Symmetric N-H BendingAmmonium (-NH3+)
~1470-1450C-H Bending (Scissoring)Methylene (-CH2-)
~1465-1450Asymmetric C-H BendingMethyl (-CH3)
~1380-1370Symmetric C-H Bending (Umbrella)Methyl (-CH3)
Below 1350C-C Skeletal Vibrations, C-N Stretching, TorsionsFingerprint Region
Raman Spectroscopic Probing of Molecular Structures and Interactions

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information on molecular structure and intermolecular interactions. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in an IR spectrum, often produce strong signals in a Raman spectrum.

For this compound, Raman spectroscopy is particularly useful for probing the carbon skeleton of the sec-butyl group and the symmetric vibrations of the ammonium ion. The symmetric C-C stretching vibrations of the alkyl backbone are expected to produce distinct peaks in the 800-1200 cm⁻¹ region. C-H stretching vibrations also appear prominently in the 2800-3000 cm⁻¹ range. researchgate.net

The interactions within the crystal lattice, such as those involving the ammonium cation and the chloride anion, can be observed in the low-frequency (or low-wavenumber) region of the Raman spectrum (< 400 cm⁻¹). These lattice vibrations correspond to the collective motions of the ions in the crystal structure. nih.gov The study of aqueous solutions of ammonium chloride has also provided insights into ion-solvent and ion-ion interactions, which can be extrapolated to understand the solid-state behavior. nih.gov

Key expected Raman shifts for this compound are detailed in the following table.

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
~2970-2850C-H StretchingAlkyl (-C4H9)
~1470-1440C-H Bending (Deformation)Alkyl (-C4H9)
~1350-1200C-H Wagging and TwistingAlkyl (-C4H9)
~1100-1000C-N StretchingC-N Bond
~900-800C-C Skeletal StretchingCarbon Backbone
< 400Lattice Vibrations (Torsional, etc.)Crystal Lattice

Mass Spectrometry for Molecular Ion Analysis (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For ionic compounds like this compound, electrospray ionization (ESI) is an ideal method as it facilitates the transfer of pre-existing ions from solution into the gas phase for analysis. nih.gov

In ESI-MS, a solution of this compound is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases until the sec-butylammonium cations, [CH3CH2CH(CH3)NH3]+, are ejected into the gas phase. These ions are then guided into the mass analyzer.

The primary ion observed in the positive-ion ESI mass spectrum of this compound would be the intact sec-butylammonium cation. The molecular formula for this cation is C4H12N+. Given the atomic weights of carbon (~12.011 u), hydrogen (~1.008 u), and nitrogen (~14.007 u), the average molecular weight of the cation is approximately 74.15 u. Therefore, a prominent peak is expected at an m/z value of approximately 74.15. High-resolution mass spectrometry would detect this ion at its monoisotopic mass of 74.09698 u.

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In this technique, the parent ion (m/z 74.1) is selected and subjected to collision-induced dissociation (CID), causing it to fragment. The fragmentation pattern provides structural information. Likely fragmentation pathways for the sec-butylammonium cation involve the neutral loss of small alkenes.

Ion DescriptionMolecular FormulaExpected m/z (Monoisotopic)Fragmentation Pathway
sec-Butylammonium Cation (Parent Ion)[C4H12N]+74.0970Intact Cation
Fragment Ion[C2H6N]+44.0497Neutral loss of ethene (C2H4) from the parent ion
Fragment Ion[CH4N]+30.0340Neutral loss of propene (C3H6) from the parent ion
Ammonium Ion[NH4]+18.0338Cleavage of the C-N bond with hydrogen transfer

This fragmentation data helps to confirm the structure and connectivity of the sec-butyl group attached to the nitrogen atom.

Theoretical and Computational Investigations of Sec Butylammonium Chloride

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. youtube.com These calculations can range from ab initio methods like Hartree-Fock (HF) to more sophisticated approaches such as Density Functional Theory (DFT), which accounts for electron correlation. youtube.comyoutube.com The choice of method and basis set is crucial for obtaining accurate results. youtube.comnih.gov

A fundamental aspect of understanding a molecule is to analyze its electronic structure and the nature of its chemical bonds. For sec-butylammonium chloride, this involves examining the distribution of electrons within the sec-butylammonium cation and its interaction with the chloride anion.

Quantum chemical calculations can elucidate the charge distribution across the molecule. nih.gov In the sec-butylammonium cation, the positive charge is not localized solely on the nitrogen atom but is distributed among the neighboring atoms. nih.gov Methods like Natural Population Analysis (NPA) can quantify the partial atomic charges, revealing the extent of charge delocalization. This delocalization is a key factor in the cation's interaction with other molecules and its environment.

The bonding within the sec-butylammonium cation primarily consists of covalent C-H, C-C, and C-N bonds. The interaction between the sec-butylammonium cation and the chloride anion is predominantly ionic, characterized by electrostatic attraction. However, weak hydrogen bonds of the type N-H···Cl are also expected to play a significant role in the solid state and in non-polar solvents. Computational analysis can determine the strength and geometry of these hydrogen bonds.

Table 1: Illustrative Calculated Partial Atomic Charges for a Simple Alkylammonium Cation (Note: This data is representative and based on calculations for analogous systems.)

AtomPartial Charge (e)
N-0.45
H (on N)+0.35
C (alpha)+0.15
H (on C-alpha)+0.05
C (beta)-0.10
H (on C-beta)+0.08

This interactive table demonstrates typical partial charges calculated using a method like NPA with a B3LYP functional and a suitable basis set.

The sec-butylammonium cation possesses conformational flexibility due to the rotation around its C-C and C-N single bonds. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them. matec-conferences.org

By systematically rotating the dihedral angles of the butyl chain and calculating the potential energy at each step, an energy landscape can be constructed. The results of such an analysis would reveal the most stable conformer(s) of the sec-butylammonium cation in the gas phase. The energy barriers between these conformers are typically low, comparable to thermal energy at room temperature, indicating that the cation is conformationally mobile. matec-conferences.org The presence of the chloride anion can influence the relative energies of these conformers due to electrostatic interactions and hydrogen bonding.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for identifying functional groups and probing molecular structure. researchgate.net Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, which are invaluable for assigning the bands observed in experimental spectra. nih.govacs.org

For this compound, calculations would predict the frequencies associated with various vibrational modes, such as:

N-H stretching and bending modes.

C-H stretching and bending modes.

C-N and C-C stretching modes.

Rocking, wagging, and twisting modes of the methylene (B1212753) and methyl groups. researchgate.net

By comparing the calculated spectrum with the experimental one, a detailed assignment of the spectral features can be achieved. Discrepancies between calculated and experimental frequencies can often be resolved by applying a scaling factor to the calculated values, accounting for anharmonicity and limitations of the theoretical method. nih.gov

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for an Alkylammonium Halide (Note: This data is illustrative. Experimental values are for a similar compound, and calculated values are typical for DFT calculations.)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(N-H)32503200N-H stretch
δ(N-H)16101590N-H bend
ν(C-H)29802960C-H stretch
δ(CH₂)14701465CH₂ scissoring

This interactive table showcases the correlation between calculated and experimental vibrational frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. nih.govnih.gov Quantum chemistry provides methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, to predict NMR chemical shifts (δ) and spin-spin coupling constants. rsc.org

Calculations can predict the ¹H and ¹³C NMR chemical shifts for the sec-butylammonium cation. nih.govrsc.org The predicted shifts are highly sensitive to the local electronic environment of each nucleus. oregonstate.edulibretexts.org For instance, the protons on the carbon adjacent to the ammonium (B1175870) group are expected to have a higher chemical shift (be more deshielded) than the protons of the terminal methyl group. By comparing the calculated chemical shifts with experimental data, a confident assignment of all signals in the NMR spectra can be made. nih.govnih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for the sec-Butylammonium Cation (Note: These are hypothetical values based on typical ranges for similar structures.)

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH₃)10-15
C2 (CH)50-60
C3 (CH₂)25-35
C4 (CH₃)15-25

This interactive table presents predicted chemical shifts for the different carbon atoms in the sec-butylammonium cation.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules over time. nih.govyoutube.com This is particularly useful for studying condensed phases, such as the solid state or solutions.

MD simulations of this compound would involve placing a large number of ion pairs in a simulation box, often with a solvent like water, and calculating their trajectories over time based on a force field. pku.edu.cnnih.gov

These simulations can provide a dynamic picture of the intermolecular interactions:

In the solid state: MD can be used to study the crystal packing, the dynamics of the ions within the lattice, and the nature of the hydrogen bonding network. It can also be used to investigate phase transitions.

In solution: Simulations can reveal the solvation structure of the sec-butylammonium and chloride ions. nih.gov Key information, such as the radial distribution functions between the ions and solvent molecules, can be extracted to understand how water molecules arrange around the hydrophobic butyl group and the charged ammonium head. The simulations can also be used to calculate dynamic properties like diffusion coefficients. youtube.com

These simulations are crucial for bridging the gap between the properties of a single molecule and the macroscopic behavior of the material.

Dynamics of Ion Pair Formation and Solvation Shells

The interaction between the sec-butylammonium cation and the chloride anion in solution is a dynamic process governed by the surrounding solvent molecules. Molecular dynamics (MD) simulations are a powerful tool to study the formation and stability of ion pairs and the structure of their solvation shells.

While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of ion pairing and solvation can be understood from studies on analogous quaternary ammonium salts, such as tetrabutylammonium (B224687) and imidazolium-based salts. osti.govresearchgate.net In aqueous solutions, water molecules form distinct solvation shells around both the cation and the anion. The formation of a this compound ion pair would involve the displacement of some of these solvating water molecules.

Computational studies on similar systems reveal that the stability of an ion pair is a delicate balance between the electrostatic attraction of the ions and the energetic cost of desolvation. osti.gov The process can be categorized into different states:

Contact Ion Pair (CIP): The cation and anion are in direct contact, with no solvent molecules between them.

Solvent-Shared Ion Pair (SSIP): A single layer of solvent molecules separates the cation and anion.

Solvent-Separated Ion Pair (SSIP): More than one layer of solvent molecules is present between the ions.

The dynamics of these states can be tracked in MD simulations, providing information on their relative stabilities and the timescale of their interconversion. For instance, studies on the solvation of the chloride ion have shown that it is typically surrounded by a number of water molecules, forming a disordered first solvation shell. arxiv.org The presence of the sec-butylammonium cation would influence this structure.

Table 1: Illustrative Interionic Distances for Different Ion Pair States (Based on Analogous Systems)

Ion Pair StateTypical Interionic Distance (Å)Description
Contact Ion Pair (CIP)3.0 - 5.0Ions are in direct contact.
Solvent-Shared Ion Pair (SSIP)5.0 - 8.0A single solvent molecule separates the ions.
Solvent-Separated Ion Pair (SSIP)> 8.0Multiple solvent molecules separate the ions.

This table is illustrative and based on general observations for similar ion pairs in solution. Specific values for this compound would require dedicated computational studies.

Studies of Diffusion and Transport Phenomena

The movement of sec-butylammonium and chloride ions through a solution is a key aspect of its chemical behavior, particularly in applications such as electrochemistry and phase-transfer catalysis. The diffusion coefficient (D) quantifies this movement and can be calculated from the mean squared displacement (MSD) of the ions over time in an MD simulation. nih.gov

The diffusion of these ions is influenced by several factors, including:

The size and shape of the sec-butylammonium cation.

The strength of the interaction with the chloride anion.

The viscosity of the solvent.

The temperature of the system.

Table 2: Typical Diffusion Coefficients for Ions in Aqueous Solution at Room Temperature (for comparison)

IonDiffusion Coefficient (10⁻⁹ m²/s)
Chloride (Cl⁻)~2.0
Sodium (Na⁺)~1.3
Tetrabutylammonium (TBA⁺)~0.5

Note: These are approximate experimental and computational values for comparison. The diffusion coefficient of sec-butylammonium would need to be determined by specific simulations.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation of this compound.

The synthesis of this compound typically involves the reaction of sec-butylamine (B1681703) with hydrochloric acid. This is an acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine attacks a proton from the hydrochloric acid.

Computational methods, particularly density functional theory (DFT), can be used to model this reaction and identify the transition state. The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Analyzing its structure provides crucial information about the reaction mechanism. ufl.edunih.gov

For the protonation of sec-butylamine, the transition state would likely involve the partial formation of the N-H bond and the partial breaking of the H-Cl bond. Computational software can calculate the geometry and energy of this transition state, as well as the vibrational frequencies, which can confirm that it is a true transition state (characterized by a single imaginary frequency).

By calculating the energies of the reactants (sec-butylamine and HCl), the transition state, and the product (this compound), a reaction energy profile can be constructed. This profile provides key thermodynamic and kinetic information:

Enthalpy of Reaction (ΔH): The difference in energy between the products and reactants, indicating whether the reaction is exothermic or endothermic.

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate. A lower activation energy corresponds to a faster reaction.

While specific kinetic studies on the formation of this compound are not prevalent in the literature, the kinetics of similar reactions, such as the exchange of chloride ions with quaternary ammonium chlorides, have been investigated. rsc.orgrsc.org These studies provide a basis for how such reactions can be modeled computationally to determine their rate constants and understand their dependence on factors like solvent and temperature.

Predictive Models for Supramolecular Assembly

This compound, with its charged head and nonpolar alkyl tail, has the potential to participate in the formation of supramolecular assemblies, such as micelles or bilayers, in appropriate solvents. Computational modeling is increasingly being used to predict and understand the formation of such complex structures. nih.govnih.gov

Predictive models for supramolecular assembly often employ coarse-grained molecular dynamics simulations, where groups of atoms are represented as single beads. This simplification allows for the simulation of larger systems over longer timescales, which is necessary to observe the spontaneous formation of assemblies.

These models can predict:

The critical micelle concentration (CMC), the concentration at which micelles begin to form.

The shape and size of the resulting aggregates.

The arrangement of the sec-butylammonium and chloride ions within the assembly.

By systematically varying parameters such as concentration and solvent composition in the simulations, researchers can build a phase diagram that predicts the conditions under which different supramolecular structures will form. nih.gov

Reactivity and Reaction Mechanisms Involving Sec Butylammonium Chloride

Acid-Base Properties and Proton Transfer Mechanisms

sec-Butylammonium chloride, as the salt of a weak base (sec-butylamine) and a strong acid (hydrochloric acid), exhibits distinct acid-base properties in solution. The sec-butylammonium ion (CH₃CH₂CH(NH₃⁺)CH₃) is the conjugate acid of sec-butylamine (B1681703). In aqueous solution, it establishes an equilibrium by donating a proton to water, a process known as hydrolysis. github.iolibretexts.org

The equilibrium can be represented by the following equation:

CH₃CH₂CH(NH₃⁺)CH₃(aq) + H₂O(l) ⇌ CH₃CH₂CH(NH₂)CH₃(aq) + H₃O⁺(aq) bartleby.com

The strength of the sec-butylammonium ion as an acid is quantified by its acid dissociation constant (Ka). The pKa for sec-butylamine has been reported to be approximately 10.56, which allows for the calculation of the Ka for its conjugate acid. nih.gov Another source indicates a pKa of 10.44 for the strongest basic function of sec-butylamine. hmdb.ca The relationship between the Ka of the acid and the Kb of its conjugate base is given by the equation: Ka × Kb = Kw, where Kw is the ion-product constant of water (approximately 1.0 × 10⁻¹⁴ at 25°C). github.io Given the pKa of butylammonium (B8472290) as ~10.6, a 0.015M solution of butylammonium chloride would have a pH of approximately 6.2. bartleby.com

The proton transfer mechanism involves the interaction of the ammonium (B1175870) group with solvent molecules, typically water. The positively charged ammonium group can form hydrogen bonds with water molecules. The transfer of a proton occurs from the ammonium ion to a water molecule, resulting in the formation of a hydronium ion (H₃O⁺) and the neutral sec-butylamine molecule. This process is a fundamental Brønsted-Lowry acid-base reaction. github.io

Table 1: Acid-Base Properties of sec-Butylammonium Ion

Parameter Value Reference
pKa of conjugate base (sec-butylamine) ~10.56 nih.gov
pKa of conjugate base (sec-butylamine) 10.44 hmdb.ca
Ka of sec-butylammonium ion ~2.3 × 10⁻¹¹ bartleby.com

Role as a Phase Transfer Catalyst Precursor

This compound can serve as a precursor for a phase transfer catalyst (PTC). Phase transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. theaic.org The catalyst, typically a salt with a lipophilic cation, transports a reactant (usually an anion) from the aqueous or solid phase into the organic phase where the reaction occurs. acs.orgnih.gov

The most common phase transfer catalysts are quaternary ammonium salts (R₄N⁺X⁻), which are highly effective due to their solubility in organic solvents. theaic.org However, primary, secondary, and tertiary ammonium salts can also function as PTC precursors. In the case of this compound, the sec-butylammonium cation can pair with an anion from the aqueous phase (e.g., hydroxide, cyanide) to form an ion pair. This ion pair has increased lipophilicity compared to the inorganic salt of the anion, allowing it to be extracted into the organic phase.

The general mechanism for phase transfer catalysis mediated by an alkylammonium ion (Q⁺) involves the following steps:

Anion exchange at the interface of the two phases, where the catalyst cation Q⁺ pairs with the reactant anion Y⁻ from the aqueous phase, releasing the original counter-ion X⁻ into the aqueous phase.

The ion pair [Q⁺Y⁻] diffuses from the interface into the bulk organic phase.

In the organic phase, the anion Y⁻ reacts with the organic substrate RX to form the product RY and regenerate the catalyst cation with its original counter-ion, [Q⁺X⁻].

The catalyst ion pair [Q⁺X⁻] then diffuses back to the interface to start another catalytic cycle.

The efficiency of the catalyst is influenced by factors such as the lipophilicity of the cation, which affects its ability to be extracted into the organic phase. While quaternary ammonium salts with long alkyl chains are highly lipophilic, the sec-butyl group provides some degree of lipophilicity to the sec-butylammonium ion, enabling its function as a phase transfer catalyst, albeit potentially less efficient than its quaternary counterparts like tetrabutylammonium (B224687) salts. nih.gov

A significant aspect of using this compound as a catalyst precursor is the inherent chirality of the sec-butyl group, which exists as (R)- and (S)-enantiomers. wikipedia.org When a chiral catalyst is used in a reaction that generates a new stereocenter, it can lead to the preferential formation of one enantiomer of the product over the other, a process known as asymmetric synthesis. youtube.comyoutube.com

Chiral phase transfer catalysis, often employing chiral ammonium salts, is a well-established method for achieving enantioselective transformations. nih.gov The chiral catalyst forms a diastereomeric ion pair with the prochiral nucleophile in the organic phase. The non-covalent interactions within this chiral environment create a difference in the activation energies for the pathways leading to the two possible enantiomeric products. nih.gov

The sec-butylammonium moiety, being chiral, can create a chiral environment around the transported anion. This can influence the stereochemical outcome of reactions such as alkylations, Michael additions, and epoxidations. nih.gov The degree of enantioselectivity achieved depends on the structure of the catalyst, the substrate, and the reaction conditions. The transfer of chiral information from the catalyst to the product is a result of a complex interplay of non-covalent interactions, including hydrogen bonding and steric hindrance, within the transition state. nih.gov

Nucleophilic Reactivity of the Chloride Anion

The chloride ion (Cl⁻) present in this compound can act as a nucleophile in substitution and addition reactions. ysu.edu A nucleophile is an electron-rich species that donates a pair of electrons to an electrophile to form a new covalent bond.

In the context of phase transfer catalysis, the sec-butylammonium cation can transport the chloride anion into a nonpolar organic solvent, where it is less solvated and therefore more reactive (a "naked" anion) compared to its state in a protic solvent like water. This enhanced nucleophilicity allows it to participate in reactions that would otherwise be slow or require harsh conditions.

An example is the nucleophilic substitution of an alkyl halide or sulfonate (R-LG) with chloride, a reaction known as a Finkelstein-type reaction:

R-LG + [sec-BuNH₃⁺]Cl⁻ (organic phase) → R-Cl + [sec-BuNH₃⁺]LG⁻

The chloride anion can also participate in ring-opening reactions of epoxides. The nucleophilic attack of chloride on one of the epoxide's carbon atoms leads to the formation of a chlorohydrin. This reaction can be catalyzed by the phase transfer catalyst itself, which delivers the chloride nucleophile to the organic phase. nih.gov

The reactivity of the chloride anion is dependent on several factors, including the solvent, the nature of the electrophile, and the leaving group. In aprotic solvents, where the small chloride anion is not heavily solvated by hydrogen bonding, its nucleophilicity is significantly increased. wou.edu

Participation in Supramolecular Recognition and Binding Phenomena

The sec-butylammonium cation can act as a guest molecule in host-guest chemistry, a central concept in supramolecular chemistry. This field focuses on the non-covalent interactions that govern the formation of larger, organized chemical systems from smaller molecular components. researchgate.net The sec-butylammonium ion, with its positive charge and specific size and shape, can be recognized and bound by various synthetic macrocyclic host molecules.

Macrocyclic hosts like crown ethers, cyclodextrins, and cucurbiturils possess well-defined cavities that can encapsulate guest molecules. univ-amu.frqueensu.ca The binding of a guest is driven by a combination of non-covalent interactions, including ion-dipole interactions, hydrogen bonding, and hydrophobic effects.

Crown Ethers: These are cyclic polyethers that can selectively bind cations. The oxygen atoms lining the interior of the crown ether cavity create a polar, electron-rich environment that can strongly interact with cations like the ammonium group (-NH₃⁺) of the sec-butylammonium ion through ion-dipole forces and hydrogen bonding. nih.govbeilstein-journals.org The selectivity of a crown ether for a particular cation depends on the match between the size of the cation and the cavity of the host.

Cyclodextrins: These are cyclic oligosaccharides made of glucose units, featuring a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate nonpolar or partially nonpolar guests in aqueous solutions. researchgate.net For the sec-butylammonium ion, the sec-butyl group could be included within the hydrophobic cavity of a cyclodextrin (B1172386) like β-cyclodextrin, driven by the hydrophobic effect. The charged ammonium group might remain at the rim of the cavity, interacting with the hydroxyl groups of the cyclodextrin or with the surrounding water molecules.

Cucurbiturils: Cucurbit[n]urils (CB[n]) are macrocyclic hosts with a rigid, hydrophobic cavity and two polar, carbonyl-lined portals. nih.gov They are known to form exceptionally stable complexes with cationic and neutral guests in water. researchgate.net The binding is typically driven by a combination of the hydrophobic effect (expulsion of "high-energy" water from the cavity) and strong ion-dipole interactions between the positive charge of the guest and the carbonyl portals of the host. nih.govresearchgate.net The sec-butylammonium ion is a suitable guest for a host like cucurbit bartleby.comuril (CB bartleby.com), which has a cavity volume of approximately 279 ų, capable of accommodating such alkylammonium ions. queensu.ca The binding affinity would be influenced by how well the sec-butyl group fits within the cavity and the favorable interaction of the ammonium group with the portals.

Table 2: Potential Host-Guest Interactions of sec-Butylammonium Ion

Macrocyclic Host Primary Driving Forces for Binding Potential Binding Mode
Crown Ethers Ion-dipole interactions, Hydrogen bonding The -NH₃⁺ group is complexed by the ether oxygens within the macrocyclic ring. nih.gov
Cyclodextrins Hydrophobic effect The sec-butyl alkyl chain is included in the nonpolar cavity. researchgate.net
Cucurbit[n]urils Hydrophobic effect, Ion-dipole interactions The sec-butyl group occupies the hydrophobic cavity, with the -NH₃⁺ group interacting with the polar carbonyl portals. nih.govresearchgate.net

Anion Binding Studies and Selectivity Mechanisms

The interaction between the sec-butylammonium cation and anions, particularly the chloride anion in this compound, is a fundamental aspect of its chemistry, governed by electrostatic forces and hydrogen bonding. While extensive research has been conducted on complex anion receptors, the binding phenomena in simple alkylammonium salts like this compound are primarily understood through the lens of fundamental physical organic chemistry principles.

The primary mechanism of anion binding in this compound involves the interaction between the positively charged ammonium group (-NH3+) of the sec-butylammonium cation and the negatively charged chloride anion (Cl-). This interaction is predominantly an ion-pairing phenomenon. The key feature of the sec-butylammonium cation in this context is the presence of three acidic protons on the ammonium group, which can act as hydrogen bond donors. The chloride anion, with its lone pairs of electrons, serves as a hydrogen bond acceptor.

The strength of this interaction is influenced by several factors, including the solvent environment. In non-polar solvents, the electrostatic attraction is stronger, leading to the formation of tight ion pairs. In polar, protic solvents like water, both the cation and the anion are well-solvated, which weakens the direct ion-pairing interaction.

Computational studies and data from chemical databases provide insights into the properties of the sec-butylammonium cation that are relevant to anion binding. These properties are summarized in the table below.

PropertyValueReference
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Molecular Weight109.60 g/mol nih.govnist.gov
IUPAC Namebutan-2-ylazanium;chloride nih.gov
SMILESCCC(C)[NH3+].[Cl-] nih.gov
InChIKeyVBPUICBFVUTJSE-UHFFFAOYSA-N nih.govnist.gov

The selectivity of the sec-butylammonium cation for different anions is expected to be relatively low and would likely follow the Hofmeister series for anions that are not strongly basic. The binding strength would be influenced by the charge density and hydration energy of the anion. For halide anions, the interaction strength is often influenced by a balance between the anion's basicity and its hydration enthalpy. While specific selectivity studies on sec-butylammonium are not extensively documented, the principles of anion recognition suggest that smaller anions with higher charge density might be expected to form stronger electrostatic interactions, though solvation effects play a crucial role in aqueous media. nih.govnih.gov In general, for simple ammonium salts, selectivity is not a highly pronounced feature compared to more sophisticated and pre-organized synthetic anion receptors.

Advanced Applications in Chemical Science and Engineering

Materials Science Applications

In materials science, the incorporation of specific chemical moieties onto polymer backbones or into crystalline structures is a key strategy for designing materials with tailored functionalities. The sec-butylammonium cation is utilized for its distinct size, charge, and hydrophobic characteristics, which can influence the performance of materials in specialized applications.

Development of Functionalized Materials with sec-Butylammonium Moieties

The introduction of sec-butylammonium groups onto various substrates can significantly alter their surface chemistry and interaction capabilities, leading to the development of novel functionalized materials.

Adsorbents for Heavy Metal Removal (e.g., Chitosan-based Materials)

Chitosan (B1678972), a biopolymer derived from chitin, is widely recognized for its potential as an effective adsorbent for heavy metal ions from aqueous solutions. researchgate.netresearchgate.net Its efficacy stems from the presence of amino (-NH2) and hydroxyl (-OH) groups on its polymer chain, which serve as active sites for chelating metal ions. researchgate.netresearchgate.net To enhance the natural adsorption capabilities of chitosan, researchers often perform chemical modifications to introduce new functional groups. researchgate.net

The functionalization of chitosan with ammonium (B1175870) salts is a promising strategy to improve its adsorption performance. While specific research on sec-butylammonium-functionalized chitosan is limited, the principles of modification with similar amine-based compounds are well-established. The process would involve grafting sec-butylammonium groups onto the chitosan backbone. This modification would introduce a permanent positive charge, potentially enhancing the adsorption of anionic metal complexes through ion exchange mechanisms. Furthermore, the bulky and hydrophobic nature of the sec-butyl group could create specific steric and electronic environments, possibly leading to selective adsorption of certain heavy metal ions. The development of such modified chitosan adsorbents represents a viable approach for creating low-cost, biodegradable, and highly efficient materials for water treatment. nih.gov

Design of Ion-Exchange Resins with Specific Selectivity

Ion-exchange resins are insoluble polymer matrices that contain charged functional groups capable of exchanging ions with a surrounding solution. biocompare.com The selectivity of a resin for a particular ion is a critical parameter, determined by factors such as the ion's charge and hydrated size. dupont.comdardel.info Resins containing ammonium groups, known as anion exchangers, are used to exchange negatively charged ions. biocompare.com

Designing an ion-exchange resin functionalized with sec-butylammonium chloride would create a weak or strong base anion exchanger, depending on the specific linkage. The selectivity of such a resin would be influenced by the unique properties of the sec-butylammonium cation. Its relatively large size compared to simpler ammonium or methylammonium (B1206745) groups would affect the steric accessibility of the exchange sites within the resin's porous structure. This could be leveraged to achieve specific selectivity for certain anions. For instance, the resin might show a preference for larger, less hydrated anions that can interact favorably with the hydrophobic sec-butyl group, or it might exclude certain ions based on size. The selectivity coefficient, which quantifies the resin's preference for one ion over another, could be tailored by controlling the degree of functionalization and the cross-linking of the polymer matrix. dupont.com This approach allows for the rational design of ion-exchange resins with high selectivity for target pollutants or valuable ions in separation and purification processes.

Components in Semiclathrate Hydrates and Gas Capture Technologies

Semiclathrate hydrates are crystalline inclusion compounds formed from water and, typically, quaternary ammonium salts. smolecule.comresearchgate.net These structures consist of a hydrogen-bonded water lattice that forms cages capable of trapping small guest molecules, such as carbon dioxide (CO2). smolecule.comresearchgate.net Quaternary ammonium salts like tetra-n-butylammonium chloride (TBAC), an analogue of this compound, are widely studied as promoters for hydrate (B1144303) formation because they stabilize the hydrate structure at moderate temperatures and pressures. repec.orgscu.edu.au

Thermodynamic and Kinetic Investigations of Clathrate Formation

The feasibility of using semiclathrate hydrates for gas capture is heavily dependent on their thermodynamic stability and the kinetics of their formation. Research on hydrates formed with tetra-n-butylammonium salts provides significant insight into these aspects. The inclusion of these salts significantly stabilizes the hydrate structure compared to pure gas hydrates. nih.govsci-hub.box For example, studies on tetra-n-butylammonium bromide (TBAB) and tetra-n-butylammonium fluoride (B91410) (TBAF) have shown that they can form stable semiclathrates with gas mixtures at temperatures near room temperature, which is a significant advantage for industrial applications. nih.govsci-hub.box

Parameter Observation with Tetra-n-butylammonium Salts Significance Reference
Thermodynamic Stability Semiclathrates are stable at moderate temperatures and pressures, significantly more so than pure gas hydrates.Reduces energy costs for compression and cooling in gas capture processes. repec.org, nih.gov
Optimal Concentration Maximum stability for TBAC hydrates is found at a stoichiometric concentration of 3.3 mol%.Provides a target concentration for designing efficient gas capture systems. repec.org
Gas Uptake The amount of gas enclathrated is dependent on the specific anion (e.g., Br⁻ vs. F⁻) and the resulting cage structure.Allows for the tuning of gas storage capacity by selecting the appropriate ammonium salt. nih.gov, sci-hub.box
Dissociation Enthalpy Measured using techniques like Differential Scanning Calorimetry (DSC) to quantify the energy required to break down the hydrate.Essential data for process design, energy balance calculations, and regeneration of the hydrate material. nih.gov
Structural Analysis of Gas Enclathration and Selectivity Mechanisms (e.g., CO2)

The selective capture of one gas from a mixture is a key feature of semiclathrate hydrates. This selectivity is driven by the specific molecular interactions between the guest gas molecules and the host water cages. Structural analysis, often performed using X-ray diffraction and spectroscopic methods like Raman and NMR, reveals the mechanism of this selectivity. repec.orgrsc.org

In studies involving the closely related tetra-n-butylammonium chloride (TBAC), it has been shown that the resulting semiclathrate hydrate typically forms a tetragonal crystal structure. rsc.orgresearchgate.net This structure contains several types of polyhedral water cages, most notably dodecahedral (D) cages. rsc.org The size and shape of these cages are critical for determining which gas molecules can be encapsulated. Research has demonstrated that CO2 molecules are selectively captured in these dodecahedral cages. rsc.org The linear shape of the CO2 molecule is well-suited to the distorted dodecahedral cages found in the TBAC hydrate structure. rsc.org This structural compatibility leads to a high preference for CO2 over other gases like hydrogen (H2) or nitrogen (N2), making these materials highly promising for applications such as pre-combustion CO2 capture from fuel gas or post-combustion capture from flue gas. repec.orgnih.govresearchgate.net In some systems, CO2 enrichment in the hydrate phase can reach as high as 95% in a single formation step. nih.gov

Feature Description Role in CO2 Selectivity Reference
Crystal Structure Tetragonal (P42/m) for TBAC + CO2 semiclathrate hydrate.This specific crystal lattice defines the types and arrangement of available cages. repec.org, rsc.org
Cage Types Contains three distinct types of dodecahedral (D) cages (DL, DM, DN).CO2 preferentially occupies the DM and DN cages, which are suitably distorted for its linear shape. rsc.org
Guest Occupancy CO2 molecules, water molecules, and chloride anions can occupy the cages.The specific distribution of guests within the cages governs the overall gas uptake and selectivity. rsc.org
Selectivity Mechanism The preferential fit of CO2 into the specific geometry of the hydrate cages leads to high capture selectivity.Enables efficient separation of CO2 from gas mixtures like fuel gas (CO2/H2) or flue gas (CO2/N2). rsc.org, researchgate.net

Constituent in Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) are a class of ionic liquids typically formed by mixing a quaternary ammonium salt, which acts as a hydrogen bond acceptor (HBA), with a hydrogen bond donor (HBD). This interaction results in a significant depression of the melting point of the mixture compared to its individual components. nih.gov The physicochemical properties of DESs, such as viscosity, conductivity, and polarity, can be tailored by carefully selecting the HBA and HBD, as well as their molar ratio. nih.gov

Investigation of Physicochemical Properties of this compound-based DESs

A comprehensive investigation into the physicochemical properties of DESs is crucial for their application in various fields. These properties include density, viscosity, conductivity, and surface tension, which are often measured over a range of temperatures. For instance, studies on DESs composed of choline (B1196258) chloride or tetrabutylammonium (B224687) chloride with various HBDs like ethylene (B1197577) glycol or urea (B33335) have been extensively reported. nih.govresearchgate.netqub.ac.uk These studies provide valuable data on how the nature of the cation and the HBD influences the bulk properties of the resulting DES.

Table 1: Illustrative Physicochemical Properties of a Hypothetical this compound-Based DES

PropertyExpected Trend with Increasing TemperatureSignificance
DensityDecreaseImportant for process design and mass transfer calculations.
ViscosityDecreaseAffects mixing, pumping, and diffusion rates.
Ionic ConductivityIncreaseCrucial for electrochemical applications.
Surface TensionDecreaseInfluences wetting and interfacial phenomena.
Role of the sec-Butylammonium Cation in Hydrogen Bonding Networks of DESs

The hydrogen bonding network is fundamental to the formation and properties of a DES. The cation of the ammonium salt plays a significant role in this network, primarily through its interaction with the halide anion, which in turn interacts with the hydrogen bond donor. Spectroscopic techniques, such as FT-IR and Raman spectroscopy, are powerful tools for probing these hydrogen bonding interactions. mdpi.comresearchgate.net

The structure of the sec-butylammonium cation, with its secondary butyl group, would be expected to influence the steric and electronic environment of the resulting DES. This could affect the strength and geometry of the hydrogen bonds, thereby influencing the macroscopic properties of the solvent. Computational studies, such as molecular dynamics simulations, can provide further insights into the nature of these interactions at the molecular level. researchgate.net However, specific spectroscopic or computational studies detailing the precise role of the sec-butylammonium cation in the hydrogen bonding networks of DESs are not currently available in the published literature.

Electrochemical Applications

The unique properties of ionic liquids and DESs have led to their investigation in various electrochemical applications. These include roles as electrolytes in batteries and as media for electrodeposition.

Influence on Electrodeposition Processes (e.g., Dendrite Formation Inhibition)

Electrodeposition is a process that uses electric current to reduce dissolved metal cations to form a coherent metal coating on an electrode. The composition of the electrolyte can significantly influence the morphology and quality of the deposited layer. In the context of rechargeable batteries, the formation of dendrites—sharp, needle-like projections of metal—during charging is a major safety concern that can lead to short circuits. researchgate.netfrontiersin.org

Additives are often introduced to the electrolyte to control the deposition process and inhibit dendrite growth. researchgate.net Quaternary ammonium salts can influence the electric double layer at the electrode-electrolyte interface and affect the kinetics of ion transport and deposition. While there is extensive research on various additives for inhibiting dendrite formation in lithium and zinc batteries, there is no specific research documented in the available literature on the influence of this compound on electrodeposition processes or its effectiveness in dendrite formation inhibition. researchgate.netresearchgate.netpnnl.gov

Electrolyte Components in Advanced Battery Systems

Advanced battery systems require electrolytes with high ionic conductivity, a wide electrochemical stability window, and good thermal stability. While some DESs have been explored as potential electrolytes, their application is often limited by their viscosity and conductivity compared to conventional organic electrolytes. researchgate.net

The suitability of a specific ionic liquid or DES as a battery electrolyte depends on the electrochemical compatibility with the anode and cathode materials. There is currently no published research to suggest that this compound has been investigated as a primary component or an additive in the electrolytes of advanced battery systems.

Applications in Analytical Chemistry Methodologies

The diverse properties of ionic compounds make them valuable in various analytical techniques. Quaternary ammonium salts, for instance, are commonly used as reagents in chromatography.

One significant application of quaternary ammonium salts is in ion-pair chromatography , a technique used for the separation of ionic and highly polar analytes on reversed-phase columns. In this method, a bulky ion with an opposite charge to the analyte is added to the mobile phase. This "ion-pairing agent" forms a neutral ion pair with the analyte, which can then be retained by the nonpolar stationary phase. sigmaaldrich.comchromforum.orgtcichemicals.com For the analysis of acidic analytes, cationic ion-pairing reagents like tetrabutylammonium chloride are often employed. sigmaaldrich.comtcichemicals.com By analogy, this compound could potentially serve as an ion-pairing reagent for the separation of acidic compounds.

Another area of application is as a supporting electrolyte in electroanalytical techniques. A supporting electrolyte is an electrochemically inert salt added in high concentration to the solution to increase its conductivity and to minimize the migration of the charged analyte in the electric field. comsol.com While various salts can be used for this purpose, there is no specific mention in the literature of this compound being used as a supporting electrolyte in analytical electrochemistry.

Furthermore, quaternary ammonium salts can be used in capillary electrophoresis (CE) to modify the electroosmotic flow or to act as a dynamic coating on the capillary wall to improve separation efficiency. nih.govnih.gov However, no studies have been found that specifically utilize this compound in CE methodologies.

Counterion for Ion Chromatography and Electrophoresis

In analytical separation sciences, the choice of a proper counterion is critical for achieving desired resolution and sensitivity. This compound, as a salt, dissociates in solution to provide sec-butylammonium cations and chloride anions. The sec-butylammonium cation (CH₃CH₂CH(CH₃)NH₃⁺) possesses properties that make it a candidate for use in separation techniques like ion chromatography (IC) and capillary electrophoresis (CE).

In cation-exchange chromatography, a form of IC, analytes are separated based on their interaction with a negatively charged stationary phase. The mobile phase, or eluent, contains a counterion that competes with the analytes for the exchange sites on the column. While methanesulfonic acid is a common eluent for the analysis of inorganic cations lcms.cz, the analysis of small alkylamines often requires specific conditions. nih.gov The sec-butylammonium cation could theoretically be used as a standard in methods developed for separating various amines or as a component of a complex eluent system designed to optimize the separation of specific target cations. Its size, charge, and moderate hydrophobicity would influence its elution characteristics and its effectiveness as a competing ion. The primary role of such a counterion is to facilitate the controlled elution of analyte cations from the column to the detector. frc.ae

In capillary electrophoresis, separation occurs based on the differential migration of ions in an electric field. The background electrolyte (BGE) is a critical component that maintains the pH and conductivity of the medium. Quaternary ammonium compounds are sometimes used in BGE formulations to modify the electroosmotic flow or to act as counterions in specific separation modes. nih.gov The sec-butylammonium cation could serve as a cationic component in the BGE, particularly in the analysis of anions, where its consistent migration would contribute to a stable baseline and reproducible analysis.

PropertyValueSource
Chemical Formula C₄H₁₂ClN nih.gov
Molecular Weight 109.60 g/mol nih.gov
IUPAC Name butan-2-ylazanium;chloride nih.gov
CAS Number 10049-60-2 nih.gov
Melting Point 422.59 ± 0.20 K (149.44 °C) chemeo.com

Reagent in Derivatization for Spectroscopic Analysis

While this compound itself is a salt and not a direct derivatizing agent, it serves as a stable, water-soluble precursor for its parent amine, sec-butylamine (B1681703). In analytical chemistry, derivatization is a technique used to convert an analyte into a product, or 'derivative', that has properties more suitable for a given analytical method. youtube.com Primary amines like sec-butylamine are often challenging to analyze directly using techniques like gas chromatography (GC) or reverse-phase liquid chromatography-mass spectrometry (LC-MS) due to their polarity and potential for poor peak shape. nih.gov

Derivatization chemically modifies the primary amine group, yielding a derivative with improved analytical characteristics. Sec-butylamine, sourced from this compound by neutralization with a base, can be readily derivatized. For instance, benzoyl chloride is a common derivatizing agent that reacts with primary amines in a Schotten-Baumann reaction. chromatographyonline.com This reaction attaches a non-polar benzoyl group to the amine, which significantly increases its hydrophobicity. This modification enhances retention on reverse-phase chromatography columns and often improves ionization efficiency for mass spectrometry, leading to lower detection limits. nih.gov

Other reagents can be used to derivatize sec-butylamine for different analytical goals. Fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), are used to create derivatives for GC analysis with highly sensitive electron capture detection (ECD). nih.gov Another study optimized the derivatization of sec-butylamine using pentafluorobenzaldehyde (B1199891) for GC-ECD analysis. spkx.net.cn The choice of derivatizing agent depends on the analytical technique and the desired outcome, such as enhancing volatility for GC or adding a chromophore for UV-Vis detection. chromatographyonline.comspkx.net.cn

Derivatizing AgentAnalyte Functional GroupPurpose & Analytical TechniqueBenefit of Derivatization
Benzoyl Chloride Primary Amine (-NH₂)LC-MSIncreases hydrophobicity for improved reversed-phase retention; enhances MS signal. chromatographyonline.comnih.gov
Pentafluorobenzaldehyde Primary Amine (-NH₂)GC-ECDForms a stable derivative with a high electron capture response for sensitive detection. spkx.net.cn
Pentafluoropropionic Anhydride (PFPA) Primary Amine (-NH₂)GC-MSImproves chromatographic peak shape and thermal stability; introduces a fluorinated tag for sensitive MS detection. nih.gov
Heptafluorobutyric Anhydride (HFBA) Primary Amine (-NH₂)GC-MSSimilar to PFPA, creates a volatile and stable derivative suitable for GC-MS analysis. nih.gov

Future Research Directions and Emerging Paradigms for Sec Butylammonium Chloride

Exploration of Novel Synthetic Pathways and Catalytic Applications

While the traditional synthesis of sec-butylammonium chloride via the acid-base reaction of sec-butylamine (B1681703) and hydrochloric acid is straightforward, future research is aimed at developing more sophisticated and sustainable synthetic routes. Computational tools, such as retrosynthesis prediction models, are emerging as a powerful strategy for deducing novel and efficient synthetic pathways for desired chemicals. nih.gov These systems can analyze vast databases of chemical reactions and structural information to propose new routes, potentially involving enzymatic processes or novel catalysts, that offer higher yields, milder reaction conditions, or improved purity. nih.gov

In the realm of catalysis, alkylammonium salts are well-established as phase-transfer catalysts (PTCs). wikipedia.org Tetrabutylammonium (B224687) bromide (TBAB), a related compound, is noted for its efficacy, operational simplicity, and recyclability in facilitating reactions between reactants in immiscible phases. wikipedia.org Future work will likely focus on systematically evaluating this compound as a PTC in a wider range of organic reactions, potentially leveraging its specific steric and electronic properties for enhanced selectivity.

A significant area of emerging application is in the controlled crystallization of perovskite thin films for high-efficiency perovskite solar cells (PSCs). nih.govnih.gov The addition of alkylammonium chlorides, including butylammonium (B8472290) chloride, to the precursor solution has been shown to be a critical strategy for managing the phase transition and morphology of formamidinium lead iodide (FAPbI₃) perovskites. nih.govnih.gov The alkylammonium cation is believed to dissociate and volatilize during annealing, influencing the rate of the δ-phase to α-phase transition, which is crucial for achieving the desired photoactive perovskite structure. nih.gov This controlled crystallization leads to films with fewer defects, larger grain sizes, and enhanced stability, resulting in PSCs with significantly improved power conversion efficiency (PCE). nih.govnih.govresearchgate.net

Application Area Role of Alkylammonium Chloride Observed Outcome Reference
Perovskite Solar CellsCrystallization AdditiveControls δ-to-α phase transition of FAPbI₃, reduces defects. nih.gov
Perovskite Solar CellsPassivation AgentForms a 2D perovskite layer at the 3D perovskite interface, reducing recombination. researchgate.net
Organic SynthesisPhase-Transfer CatalystFacilitates reactions between immiscible reactants (potential application). wikipedia.org

Advanced Characterization Techniques for Dynamic Processes

Understanding the role of this compound in complex chemical systems, such as during the rapid crystallization of a perovskite film, requires advanced characterization techniques capable of probing dynamic processes in real-time. Future research will increasingly rely on synchrotron-based methods like in situ grazing-incidence wide-angle X-ray diffraction (GIWAXS). nih.gov This technique allows researchers to monitor the evolution of crystalline phases and their preferred orientation as the film is being formed and annealed, providing direct insight into the mechanistic role of additives like this compound. nih.gov

To complement structural data, surface-sensitive spectroscopic techniques are crucial. X-ray photoelectron spectroscopy (XPS) can be used to analyze the chemical composition and bonding environment at the surface of a material, while resonant inelastic soft X-ray scattering (RIXS) can probe the local electronic structure within the bulk. acs.org Studies on the related n-butylammonium bromide have shown these methods can identify how the additive modifies the perovskite surface and even reveal its presence within the bulk material, providing a more complete picture of its function. acs.org

For systems where this compound might be used to create or modify macromolecules or nanoparticles, advanced size-exclusion chromatography (SEC) will be an invaluable tool. news-medical.net Modern SEC systems, equipped with a suite of detectors including light scattering, viscometers, and refractive index detectors, can provide absolute measurements of molecular weight, size, and intrinsic viscosity, offering a comprehensive characterization of the resulting materials. news-medical.net

Integration with Artificial Intelligence and Machine Learning for Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials discovery and chemical engineering. nih.gov These computational tools can predict the properties of compounds and their behavior in complex systems, drastically accelerating the pace of research and development. nih.govresearchgate.net For this compound, ML models can be trained on existing chemical data to predict a wide range of its physicochemical properties.

By representing the molecule as a simplified molecular-input line-entry system (SMILES) string (CCC(C)[NH3+].[Cl-]) or as a 2D/3D graph, neural networks can learn the intricate relationships between structure and function. researchgate.netnih.gov This approach can be used to predict fundamental properties like melting point and solubility, as well as its performance characteristics in specific applications. nih.govresearchgate.net For instance, an ML model could be developed to predict the impact of varying concentrations of this compound on the power conversion efficiency or stability of a perovskite solar cell, guiding experimental efforts toward the most promising formulations. mdpi.comnih.gov

The development of robust ML models requires large, high-quality datasets. nih.gov Future work will involve creating comprehensive databases that link the structural features of compounds like this compound to their experimentally measured properties and performance metrics.

Predicted Property Machine Learning Approach Potential Impact Reference
Physicochemical Properties (e.g., Melting Point, Solubility)Neural networks trained on molecular structure representations (SMILES, graphs).Accelerated screening of related compounds and formulation design. nih.govresearchgate.net
Material Performance (e.g., Perovskite cell efficiency)Ensemble models combining various algorithms (e.g., Random Forest, SVM).Efficient optimization of material compositions and processing conditions. mdpi.comnih.gov
Biological/Environmental ImpactQuantitative Structure-Activity Relationship (QSAR) models.Early-stage assessment of potential toxicity or environmental fate. mdpi.com

Sustainable and Green Chemical Processes Utilizing this compound

The principles of green chemistry are increasingly guiding research, emphasizing the need for environmentally benign and sustainable processes. This compound can contribute to this paradigm in several ways. Its application as an additive in the fabrication of perovskite solar cells is inherently linked to advancing renewable energy technologies. nih.govresearchgate.net

Furthermore, its potential use as a phase-transfer catalyst aligns with green chemistry principles. sigmaaldrich.com As demonstrated with related quaternary ammonium (B1175870) salts like tetrabutylammonium bromide, PTCs can enable the use of greener solvents (like water), reduce energy consumption by allowing for milder reaction conditions, and are often recyclable, minimizing chemical waste. wikipedia.org

There is also growing interest in the use of ionic liquids—salts that are liquid at low temperatures—as green solvent alternatives. Many ionic liquids are based on quaternary ammonium cations. researchgate.net Exploring the properties of this compound in mixtures with other salts could lead to the development of new, low-temperature deep eutectic solvents (DES) or ionic liquids. chemeurope.com These solvent systems could replace volatile organic compounds (VOCs) in a variety of chemical processes, reducing air pollution and environmental impact.

Design of Chiral Materials Based on sec-Butylammonium Cation

The inherent chirality of the sec-butylammonium cation, which exists as (R) and (S) enantiomers, presents a significant opportunity for the rational design of novel chiral materials. This is particularly evident in the field of 2D hybrid organic-inorganic perovskites. acs.org

Recent research has demonstrated that by using enantiomerically pure R- or S-butylammonium bromide (a close analog), it is possible to synthesize chiral 2D perovskite single crystals. acs.org In these materials, the chirality of the organic cation is transferred to the inorganic lead-bromide layers, inducing a significant structural distortion and breaking the crystal's inversion symmetry. acs.org

This induced chirality results in materials with unique chiroptical properties, such as the ability to differentiate between left- and right-circularly polarized light (CPL). acs.org Such materials are highly promising for applications in advanced optoelectronic devices, including CPL detectors and high-performance X-ray detectors. acs.org Future research will focus on expanding this concept, using the sec-butylammonium cation to create a wider family of chiral hybrid materials and to fine-tune their optical and electronic properties for specific technological applications.

Chiral Material System Key Finding Potential Application Reference
(R/S-BA)₂PbBr₄ 2D PerovskiteThe chirality of the butylammonium cation induces distortion in the inorganic layers.Circularly Polarized Light (CPL) detection. acs.org
Chiral 2D PerovskiteMaterial exhibits a significant circular dichroism signal.High-performance X-ray detection. acs.org

Multi-scale Modeling and Simulation for Complex Systems

To gain a comprehensive understanding of the behavior of this compound in complex systems, from molecular interactions to bulk material properties, a multi-scale modeling approach is essential. umbc.edu This hierarchical strategy combines different computational techniques, each suited for a specific length and time scale, to build a complete picture of the system. umbc.eduyoutube.com

At the most fundamental level, first-principles methods like Density Functional Theory (DFT) can be used to investigate the electronic structure of this compound and its non-covalent interactions with other molecules, such as solvent molecules or a perovskite surface. umbc.edu This provides highly accurate information about bond characteristics and interaction energies. youtube.com

The parameters derived from these quantum mechanical calculations can then be used to develop accurate force fields for classical Molecular Dynamics (MD) simulations. umbc.edu MD can simulate the dynamic behavior of millions of atoms over nanoseconds or even microseconds, allowing researchers to model processes like the diffusion of the cation in a solution, its adsorption onto a surface, or its role in directing the self-assembly and growth of a crystal. umbc.edu At even larger scales, the results from MD can inform continuum models, such as those used in finite element analysis, to predict the macroscopic properties of a final device or material. youtube.comnih.gov This integrated modeling approach is crucial for rationally designing new materials and optimizing chemical processes involving this compound.

Q & A

Q. What are the key physicochemical properties of sec-Butylammonium chloride, and how are they experimentally validated?

this compound (C₄H₁₂ClN, molecular weight 109.60 g/mol) is characterized by a calculated boiling point of 62.9°C and flash point of 25.2°C . Experimental validation involves:

  • Thermal analysis : Differential scanning calorimetry (DSC) to confirm phase transitions.
  • Spectroscopic techniques : 1^1H/13^{13}C NMR to verify molecular structure and purity.
  • Elemental analysis : Combustion analysis for C, H, N content to ensure stoichiometric consistency .

Q. What methodologies are recommended for synthesizing this compound in laboratory settings?

Synthesis typically involves:

  • Neutralization reaction : Reacting sec-butylamine with hydrochloric acid in anhydrous ethanol under nitrogen atmosphere .
  • Purification : Recrystallization from ethanol-diethyl ether mixtures to remove unreacted amines.
  • Characterization : Confirm identity via melting point analysis (lit. 155–163°C for analogous ammonium salts) and FT-IR spectroscopy (N–H stretching at ~3000 cm⁻¹) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Solubility profiling : Conduct gravimetric analysis in polar solvents (e.g., water, methanol) and non-polar solvents (e.g., hexane) at 25°C.
  • Stability studies : Monitor decomposition via accelerated aging tests (e.g., 40°C/75% relative humidity) with periodic HPLC analysis .

Q. What are the primary applications of this compound in academic research?

It serves as:

  • Catalytic intermediate : In palladium-catalyzed cross-coupling reactions (e.g., Sonogashira reactions), where its ammonium group stabilizes transition states .
  • Precursor for perovskite materials : Used in optoelectronic research due to its ionic nature .

Advanced Research Questions

Q. How does this compound influence oxidative addition mechanisms in palladium-catalyzed reactions?

Computational studies (DFT calculations) reveal that the ammonium group coordinates with palladium, lowering the transition-state energy of oxidative addition steps. For example, in copper-free Sonogashira reactions, it stabilizes cis-to-trans isomerization of Pd intermediates, enhancing reaction efficiency .

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

  • Cross-validation : Compare NMR data with computational predictions (e.g., Gaussian-optimized structures).
  • Impurity analysis : Use LC-MS to identify byproducts (e.g., unreacted sec-butylamine or chloride salts) .

Q. What computational approaches are suitable for modeling this compound’s role in catalytic cycles?

  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to study Pd–N interactions.
  • Transition-state analysis : Calculate activation energies for oxidative addition and reductive elimination steps .

Q. How can experimental protocols for this compound be optimized to improve reproducibility?

  • Detailed documentation : Specify solvent purity (e.g., HPLC-grade ethanol), reaction stoichiometry, and inert gas conditions (e.g., nitrogen purge).
  • Supporting information : Include raw spectral data, crystallographic parameters (if available), and error margins for repeated trials.

Methodological Notes

  • Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (≤5 compounds in the main text) and supplementary details.
  • Ethical compliance : For studies involving hazardous steps (e.g., handling concentrated HCl), include risk assessments and safety protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.